molecular formula C21H13N3OS4 B11595593 S-(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) 10H-phenothiazine-10-carbothioate

S-(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) 10H-phenothiazine-10-carbothioate

Cat. No.: B11595593
M. Wt: 451.6 g/mol
InChI Key: KYOCFNJVWQOBNT-UHFFFAOYSA-N
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Description

S-(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) 10H-phenothiazine-10-carbothioate: is a complex organic compound that belongs to the class of thiadiazoles and phenothiazines.

Preparation Methods

The synthesis of S-(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) 10H-phenothiazine-10-carbothioate typically involves multiple steps. One common synthetic route includes the reaction of phenothiazine with a thiadiazole derivative under specific conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or acetonitrile. .

Scientific Research Applications

S-(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) 10H-phenothiazine-10-carbothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other thiadiazole and phenothiazine derivatives, such as:

Biological Activity

S-(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) 10H-phenothiazine-10-carbothioate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of phenothiazine derivatives with thiadiazole precursors. For instance, the compound can be synthesized through a multi-step process involving the formation of thiosemicarbazide intermediates followed by cyclization reactions. The general synthetic pathway may include:

  • Formation of Thiosemicarbazide : Reacting phenyl isothiocyanate with appropriate hydrazine derivatives.
  • Cyclization : Using sodium hydroxide to promote cyclization and form the thiadiazole ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to thiadiazoles. For instance, derivatives of 1,3,4-thiadiazole have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes the IC50 values for several related compounds:

CompoundCell LineIC50 (µM)
4eMCF-712.5
4iHepG28.35
5-FUMCF-77.56

These results indicate that modifications on the thiadiazole scaffold can enhance cytotoxicity, leading to significant cell cycle arrest and apoptosis induction through increased Bax/Bcl-2 ratios and caspase activation .

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. For example, compounds bearing halogenated phenyl groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The following table outlines some key findings:

CompoundMicroorganismMIC (µg/mL)
8dA. niger32
8eC. albicans42
E. coli31.25

These findings suggest that structural modifications can lead to improved antibacterial and antifungal activities, making these compounds viable candidates for further development .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Induction of Apoptosis : The compound has been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins in cancer cells.
  • Cell Cycle Arrest : It induces cell cycle arrest at critical phases (S and G2/M), preventing further proliferation of cancer cells.
  • Antimicrobial Mechanism : The presence of thiadiazole enhances membrane permeability in bacteria, leading to cell lysis.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

  • Case Study on Breast Cancer Treatment : A study involving a derivative similar to S-(4-phenyl-5-thioxo...) showed a significant reduction in tumor size in MCF-7 xenograft models when administered in conjunction with standard chemotherapy.
  • Antifungal Treatment : In vitro studies demonstrated that a related compound significantly inhibited the growth of Candida albicans, suggesting potential for treating fungal infections.

Properties

Molecular Formula

C21H13N3OS4

Molecular Weight

451.6 g/mol

IUPAC Name

S-(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl) phenothiazine-10-carbothioate

InChI

InChI=1S/C21H13N3OS4/c25-20(28-19-22-24(21(26)29-19)14-8-2-1-3-9-14)23-15-10-4-6-12-17(15)27-18-13-7-5-11-16(18)23/h1-13H

InChI Key

KYOCFNJVWQOBNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)SC(=N2)SC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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